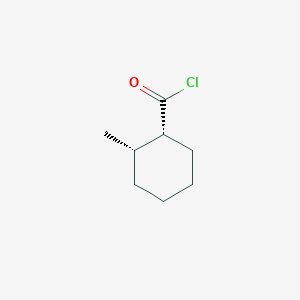
Cyclohexanecarbonyl chloride, 2-methyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarbonyl chloride, 2-methyl-, cis- is an organic compound with the molecular formula C8H13ClO. It is a derivative of cyclohexane, where a carbonyl chloride group is attached to the cyclohexane ring, and a methyl group is positioned at the 2nd carbon in the cis configuration. This compound is used as an intermediate in organic synthesis and has applications in various chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarbonyl chloride, 2-methyl-, cis- can be synthesized through the reaction of cyclohexanecarboxylic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the cyclohexanecarboxylic acid is treated with thionyl chloride, resulting in the formation of the desired carbonyl chloride compound along with the release of sulfur dioxide and hydrogen chloride gases.
Industrial Production Methods
In an industrial setting, the production of cyclohexanecarbonyl chloride, 2-methyl-, cis- follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure the safe handling of thionyl chloride and the efficient collection of by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarbonyl chloride, 2-methyl-, cis- undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form cyclohexanecarboxylic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides.
Alcohols: Reacts with alcohols to form esters.
Thiols: Reacts with thiols to form thioesters.
Water: Hydrolysis occurs readily in the presence of water.
Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Cyclohexanecarboxylic Acid: Formed from hydrolysis.
Cyclohexanol: Formed from reduction.
Scientific Research Applications
Cyclohexanecarbonyl chloride, 2-methyl-, cis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of cyclohexanecarbonyl chloride, 2-methyl-, cis- involves its reactivity as an acyl chloride. It readily reacts with nucleophiles due to the electrophilic nature of the carbonyl carbon, which is highly susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce the cyclohexanecarbonyl group into target molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarbonyl chloride: Lacks the methyl group at the 2nd position.
Cyclohexanecarboxylic acid chloride: Another name for cyclohexanecarbonyl chloride.
Cyclohexanoyl chloride: Similar structure but without the methyl group.
Uniqueness
Cyclohexanecarbonyl chloride, 2-methyl-, cis- is unique due to the presence of the methyl group at the 2nd position in the cis configuration. This structural feature can influence its reactivity and the properties of the compounds derived from it, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
13064-91-0 |
|---|---|
Molecular Formula |
C8H13ClO |
Molecular Weight |
160.64 g/mol |
IUPAC Name |
(1R,2S)-2-methylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C8H13ClO/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI Key |
KGMWXVAUXAJKIV-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1CCCC[C@H]1C(=O)Cl |
Canonical SMILES |
CC1CCCCC1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


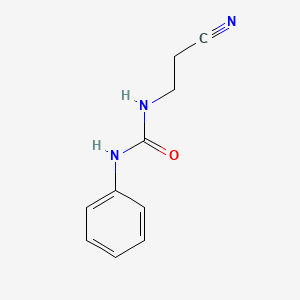


![1,7-Diazabicyclo[4.1.0]heptane](/img/structure/B14716782.png)



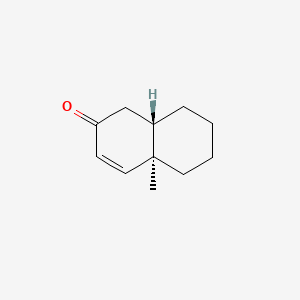
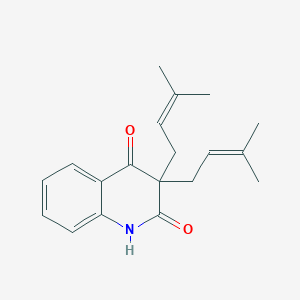

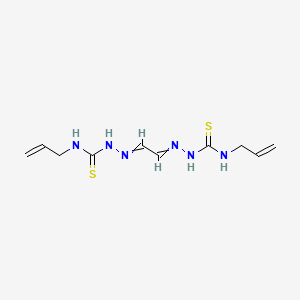


![N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide](/img/structure/B14716845.png)
